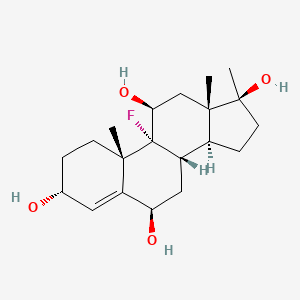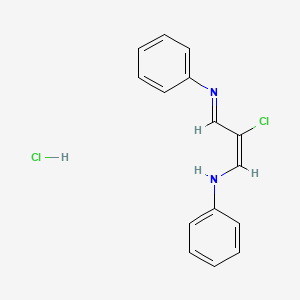
Cetirizine-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cetirizine-d4 is a deuterated form of cetirizine, a second-generation antihistamine commonly used to treat allergic reactions such as hay fever, dermatitis, and urticaria. The deuterated version is often used in scientific research to study the pharmacokinetics and metabolic pathways of cetirizine due to its stability and distinguishable mass spectrometric profile.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cetirizine-d4 typically involves the deuteration of cetirizine. The process begins with the preparation of the intermediate compounds, followed by the introduction of deuterium atoms. The reaction conditions often include the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product through crystallization and filtration to achieve the desired purity and isotopic enrichment.
化学反応の分析
Types of Reactions
Cetirizine-d4 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cetirizine N-oxide, while reduction may yield cetirizine alcohol derivatives.
科学的研究の応用
Cetirizine-d4 is widely used in scientific research for various applications:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolic pathways of cetirizine.
Biology: Used in studies to understand the interaction of cetirizine with biological macromolecules.
Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of cetirizine.
Industry: Used in the development of new antihistamine formulations and to ensure the quality control of cetirizine products.
作用機序
Cetirizine-d4 exerts its effects by selectively inhibiting peripheral H1 receptors, which are responsible for mediating allergic reactions. By blocking these receptors, cetirizine prevents the action of histamine, thereby reducing symptoms such as itching, swelling, and redness. The molecular targets include histamine H1 receptors located on the surface of various cells, including mast cells and basophils .
類似化合物との比較
Similar Compounds
Levocetirizine: The R-enantiomer of cetirizine with higher affinity for H1 receptors.
Fexofenadine: Another second-generation antihistamine with minimal sedative effects.
Loratadine: A second-generation antihistamine known for its long-lasting effects.
Uniqueness
Cetirizine-d4 is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic research and quality control processes.
特性
分子式 |
C21H25ClN2O3 |
|---|---|
分子量 |
392.9 g/mol |
IUPAC名 |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethoxy]acetic acid |
InChI |
InChI=1S/C21H25ClN2O3/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)/i14D2,15D2 |
InChIキー |
ZKLPARSLTMPFCP-QZPARXMSSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])OCC(=O)O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
正規SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N6-[((((3-Aminopropoxy(ethoxy))ethoxy)ethoxy)ethoxy)-propyl]adenosine](/img/structure/B1516550.png)
![D-[2-13C]gulose](/img/structure/B1516552.png)





![(1S,2R,3S,5S,6S,7S,8R)-1,6,8,9,10,11,11-Heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene](/img/structure/B1516603.png)
![2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B1516607.png)

![D-Glutamine, N2-[(phenylmethoxy)carbonyl]-, 4-nitrophenyl ester](/img/structure/B1516624.png)



